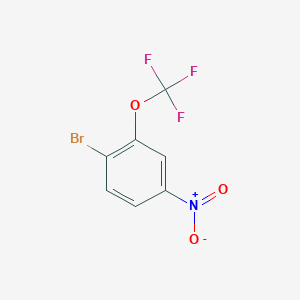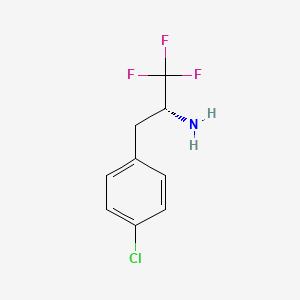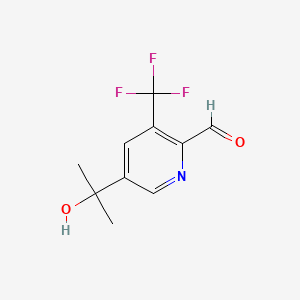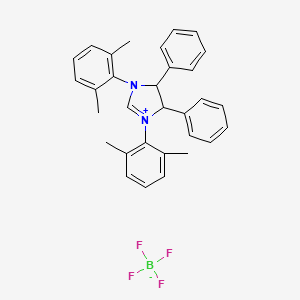
4-Isopropyl-3-(trimethylstannyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Isopropyl-3-(trimethylstannyl)pyridine is a chemical compound with the molecular formula C11H19NSn. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of the trimethylstannyl group makes it a valuable intermediate in organic synthesis, particularly in the field of organometallic chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropyl-3-(trimethylstannyl)pyridine typically involves the stannylation of 4-isopropylpyridine. One common method is the reaction of 4-isopropylpyridine with trimethyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods: This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Isopropyl-3-(trimethylstannyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylstannyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine oxides.
Reduction Reactions: Reduction of the pyridine ring can lead to the formation of piperidine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogens and organolithium compounds.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed:
Substitution Reactions: Various substituted pyridines.
Oxidation Reactions: Pyridine N-oxides.
Reduction Reactions: Piperidine derivatives.
Applications De Recherche Scientifique
4-Isopropyl-3-(trimethylstannyl)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and organometallic compounds.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Isopropyl-3-(trimethylstannyl)pyridine involves its ability to participate in various chemical reactions due to the presence of the trimethylstannyl group. This group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The compound’s reactivity is influenced by the electronic properties of the pyridine ring and the steric effects of the isopropyl group .
Comparaison Avec Des Composés Similaires
4-(Trimethylstannyl)pyridine: Similar in structure but lacks the isopropyl group.
2-(Trimethylstannyl)pyridine: The stannyl group is positioned differently on the pyridine ring.
4-Isopropylpyridine: Lacks the trimethylstannyl group.
Uniqueness: 4-Isopropyl-3-(trimethylstannyl)pyridine is unique due to the combination of the isopropyl and trimethylstannyl groups, which confer distinct reactivity and steric properties. This makes it a versatile intermediate in organic synthesis, particularly in the formation of complex organometallic compounds .
Propriétés
Formule moléculaire |
C11H19NSn |
|---|---|
Poids moléculaire |
283.98 g/mol |
Nom IUPAC |
trimethyl-(4-propan-2-ylpyridin-3-yl)stannane |
InChI |
InChI=1S/C8H10N.3CH3.Sn/c1-7(2)8-3-5-9-6-4-8;;;;/h3,5-7H,1-2H3;3*1H3; |
Clé InChI |
UMTCDSPDPJHIPB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C=NC=C1)[Sn](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















